molecular formula C12H13FO4 B12077719 Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate

Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate

Cat. No.: B12077719
M. Wt: 240.23 g/mol
InChI Key: BSFJBEOFSWDDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate is a β-keto ester featuring a phenyl ring substituted with a fluorine atom at the meta position and a methoxy group at the para position relative to the ketone. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The electron-withdrawing fluorine and electron-donating methoxy groups create a unique electronic environment, influencing reactivity and applications in medicinal chemistry .

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)8-4-9(13)6-10(5-8)16-2/h4-6H,3,7H2,1-2H3

InChI Key

BSFJBEOFSWDDLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate typically involves the following steps :

    Starting Material: 3-Fluoro-5-methoxyphenol.

    Reaction with Ethyl Chloroacetate: Dissolve 3-Fluoro-5-methoxyphenol in ethanol and add sodium hydroxide. Stir the mixture at room temperature for 30 minutes. Add ethyl chloroacetate and stir at room temperature for 24 hours.

    Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.

    Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the ethyl ester of (3-Fluoro-5-methoxyphenyl)oxo-acetic acid as a white solid (yield70%).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The specific mechanism of action for Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways involved in its biological activities. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Table 1: Substituent Comparison of Ethyl 3-Oxopropanoate Derivatives
Compound Name Substituents (Position) Electron Effects Molecular Formula Molecular Weight (g/mol) CAS No.
Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate -F (3), -OCH₃ (5) Mixed (EWG + EDG) C₁₂H₁₃FO₄ 256.23 Not explicitly provided
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (MK10) -OCH₃ (3,5) Strong EDG C₁₃H₁₆O₅ 252.26 Not provided
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate -F (3,5) Strong EWG C₁₁H₁₀F₂O₃ 228.19 L035912
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate -F (4) EWG (para position) C₁₁H₁₁FO₃ 210.20 31686-94-9
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate -Cl (3), -OCH₃ (4) EWG + EDG C₁₂H₁₃ClO₄ 272.68 1192136-17-6

Key Observations :

  • Electronic Effects : The fluorine atom (EWG) in the main compound reduces electron density at the phenyl ring, while the methoxy group (EDG) donates electrons, creating a polarized structure. This contrasts with analogs like MK10 (strong EDG) or difluorophenyl derivatives (strong EWG) .

Key Observations :

  • Yields for β-keto esters vary based on substituent reactivity. Electron-deficient aromatic rings (e.g., nitro derivatives in ) often require harsher conditions, reducing yields .
  • The methoxy group’s EDG nature (as in ) facilitates condensation reactions, improving yields compared to EWG-substituted analogs .

Key Observations :

  • Fluorine and methoxy substituents enhance bioavailability and target binding in tuberculosis research (e.g., Pks13 inhibition) .
  • Difluorophenyl derivatives () are prized for their metabolic stability in drug candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.